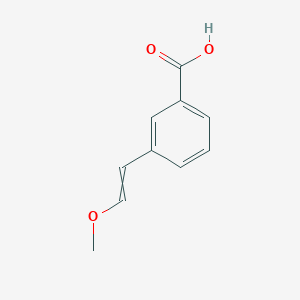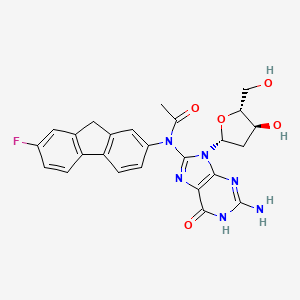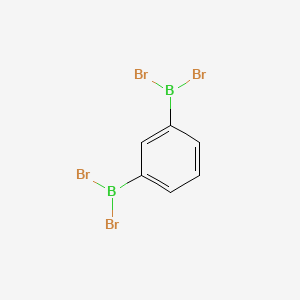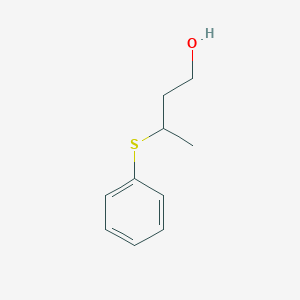
1-Butanol, 3-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 3-(phenylthio)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol backbone with a phenylthio group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent such as phenylmagnesium bromide reacts with 3-chlorobutanol under controlled conditions to yield 1-Butanol, 3-(phenylthio)- .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanol, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1-Butanol, 3-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mecanismo De Acción
The mechanism by which 1-Butanol, 3-(phenylthio)- exerts its effects involves interactions with various molecular targets. The phenylthio group can participate in electron transfer processes, while the butanol backbone may interact with hydrophobic regions of proteins and enzymes. These interactions can influence biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol: A simple alcohol with a butanol backbone.
3-Phenylthio-1-propanol: Similar structure but with a shorter carbon chain.
Phenylthioethanol: Contains a phenylthio group attached to an ethanol backbone.
Uniqueness
1-Butanol, 3-(phenylthio)- is unique due to the specific positioning of the phenylthio group on the third carbon atom of the butanol backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
102211-98-3 |
|---|---|
Fórmula molecular |
C10H14OS |
Peso molecular |
182.28 g/mol |
Nombre IUPAC |
3-phenylsulfanylbutan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Clave InChI |
KLFUYDKDGMWCOQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


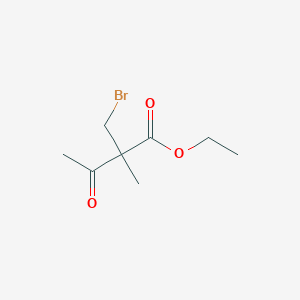
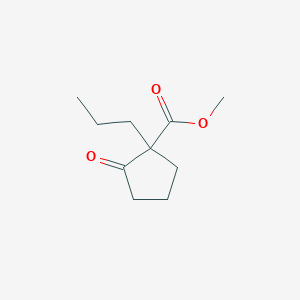


![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
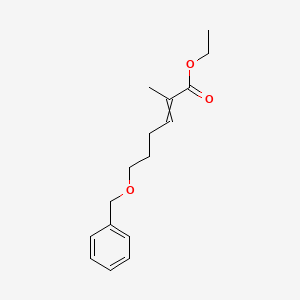
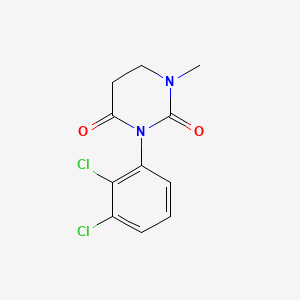
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
